Cas no 2227746-85-0 ((3R)-1-amino-4-fluoro-4-methylpentan-3-ol)

(3R)-1-amino-4-fluoro-4-methylpentan-3-ol 化学的及び物理的性質
名前と識別子
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- (3R)-1-amino-4-fluoro-4-methylpentan-3-ol
- 2227746-85-0
- EN300-1768337
-
- インチ: 1S/C6H14FNO/c1-6(2,7)5(9)3-4-8/h5,9H,3-4,8H2,1-2H3/t5-/m1/s1
- InChIKey: AREWKMIEZYRUIY-RXMQYKEDSA-N
- SMILES: FC(C)(C)[C@@H](CCN)O
計算された属性
- 精确分子量: 135.105942232g/mol
- 同位素质量: 135.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 3
- 複雑さ: 85.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 46.2Ų
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768337-10.0g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1768337-1.0g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 1g |
$1844.0 | 2023-06-03 | ||
Enamine | EN300-1768337-5g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1768337-5.0g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1768337-0.05g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1768337-0.25g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 0.25g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1768337-0.5g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 0.5g |
$1770.0 | 2023-09-20 | ||
Enamine | EN300-1768337-1g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 1g |
$1844.0 | 2023-09-20 | ||
Enamine | EN300-1768337-0.1g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1768337-2.5g |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol |
2227746-85-0 | 2.5g |
$3611.0 | 2023-09-20 |
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
(3R)-1-amino-4-fluoro-4-methylpentan-3-olに関する追加情報
Comprehensive Overview of (3R)-1-amino-4-fluoro-4-methylpentan-3-ol (CAS No. 2227746-85-0)
(3R)-1-amino-4-fluoro-4-methylpentan-3-ol (CAS No. 2227746-85-0) is a specialized chiral compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of an amino group, a fluorine substituent, and a hydroxyl group, making it a valuable intermediate in drug discovery and development. The fluoro and amino functional groups contribute to its reactivity and potential applications in medicinal chemistry.
The compound's chiral center at the 3-position is particularly noteworthy, as it enables enantioselective synthesis, a critical factor in the development of optically active pharmaceuticals. Researchers are increasingly focusing on fluorinated compounds like (3R)-1-amino-4-fluoro-4-methylpentan-3-ol due to their enhanced metabolic stability and bioavailability, which are hot topics in modern drug design. The presence of fluorine often improves a molecule's lipophilicity and membrane permeability, making it a sought-after feature in CNS-targeting drugs.
In recent years, the demand for fluorinated building blocks has surged, driven by the pharmaceutical industry's need for novel drug candidates. (3R)-1-amino-4-fluoro-4-methylpentan-3-ol serves as a versatile precursor in the synthesis of more complex molecules, particularly in the development of protease inhibitors and kinase modulators. Its structural features align with current trends in fragment-based drug discovery, where small, well-defined molecular fragments are used to construct larger bioactive compounds.
The compound's stereochemical purity is another area of interest, as enantiopure substances are crucial for avoiding unwanted side effects in pharmaceuticals. Advanced analytical techniques such as chiral HPLC and NMR spectroscopy are typically employed to characterize (3R)-1-amino-4-fluoro-4-methylpentan-3-ol and ensure its quality. These methods are frequently searched topics among chemists working in quality control and analytical development.
From a synthetic chemistry perspective, the preparation of (3R)-1-amino-4-fluoro-4-methylpentan-3-ol often involves asymmetric synthesis routes or resolution techniques to obtain the desired enantiomer. Recent publications have highlighted innovative catalytic methods for introducing fluorine atoms into organic molecules, reflecting the growing importance of organofluorine chemistry in academic and industrial research.
The pharmaceutical applications of (3R)-1-amino-4-fluoro-4-methylpentan-3-ol extend to potential use in neurological disorders, given the ability of fluorinated compounds to cross the blood-brain barrier. This property makes it relevant to current research on neurodegenerative diseases, a subject of intense public interest and frequent searches in scientific databases. The compound's structural motif may serve as inspiration for new drug candidates targeting protein misfolding diseases.
In the context of green chemistry, researchers are exploring more sustainable methods for synthesizing fluorinated compounds like (3R)-1-amino-4-fluoro-4-methylpentan-3-ol. This aligns with the pharmaceutical industry's push toward environmentally friendly synthesis and reduced waste generation, topics that frequently appear in both academic literature and industry reports.
The stability and storage conditions of (3R)-1-amino-4-fluoro-4-methylpentan-3-ol are practical considerations for laboratory use. Proper handling typically requires protection from moisture and oxygen, with recommendations for storage under inert atmosphere at controlled temperatures. These operational details are commonly searched by laboratory technicians and process chemists working with sensitive intermediates.
As research into fluorinated amino alcohols continues to expand, (3R)-1-amino-4-fluoro-4-methylpentan-3-ol remains a compound of significant interest. Its combination of fluorine substitution and chiral amino alcohol functionality positions it as a valuable tool for medicinal chemists exploring structure-activity relationships. The compound exemplifies the ongoing innovation in bioisostere design, where fluorine atoms are strategically incorporated to optimize drug properties.
Looking forward, the applications of (3R)-1-amino-4-fluoro-4-methylpentan-3-ol may extend beyond pharmaceuticals into areas such as materials science and agrochemicals. The unique properties imparted by its fluorine atom and chiral center make it a versatile building block for diverse chemical applications, ensuring its continued relevance in scientific research and industrial development.
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